Diethyl [3-(acetylsulfanyl)propyl]phosphonate
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Overview
Description
Diethyl [3-(acetylsulfanyl)propyl]phosphonate is an organophosphorus compound with the molecular formula C₉H₁₉O₄PS This compound is characterized by the presence of a phosphonate group, which is known for its stability and resistance to hydrolysis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [3-(acetylsulfanyl)propyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. For instance, the reaction of diethyl phosphite with 3-bromopropyl acetate in the presence of a base such as sodium hydride can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl [3-(acetylsulfanyl)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates .
Scientific Research Applications
Diethyl [3-(acetylsulfanyl)propyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological systems.
Mechanism of Action
The mechanism of action of diethyl [3-(acetylsulfanyl)propyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the enzyme’s active site, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Diethyl [3-bromopropyl]phosphonate
- Diethyl [3-aminopropyl]phosphonate
Uniqueness
Diethyl [3-(acetylsulfanyl)propyl]phosphonate is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical properties and reactivity. This group allows for specific interactions with biological targets and provides versatility in synthetic applications .
Properties
Molecular Formula |
C9H19O4PS |
---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
S-(3-diethoxyphosphorylpropyl) ethanethioate |
InChI |
InChI=1S/C9H19O4PS/c1-4-12-14(11,13-5-2)7-6-8-15-9(3)10/h4-8H2,1-3H3 |
InChI Key |
YXBCEFVUDFPUIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCSC(=O)C)OCC |
Origin of Product |
United States |
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